rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate
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Overview
Description
Rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, with both the 3R and 4R configurations. It is used in various scientific research applications due to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine precursor.
Reaction Conditions: The precursor undergoes a series of chemical reactions, including alkylation and esterification, under controlled conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
- Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate
- Rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate
Uniqueness
Rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate is unique due to its specific propyl group at the 4-position, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-10-6-8(7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
IWVYPYOOEIYUNN-HTQZYQBOSA-N |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1C(=O)OC |
Canonical SMILES |
CCCC1CNCC1C(=O)OC |
Origin of Product |
United States |
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